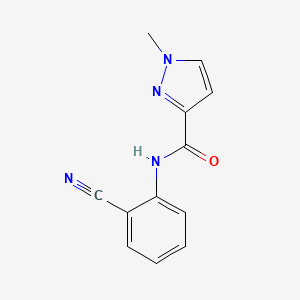

N-(2-cyanophenyl)-1-methyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-cyanophenyl)-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c1-16-7-6-11(15-16)12(17)14-10-5-3-2-4-9(10)8-13/h2-7H,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXJWMLRPPNMQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 2-cyanophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the carboxamide group. Common reagents used in these reactions include acetic acid, sodium acetate, and various catalysts to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality. The choice of solvents, reaction temperatures, and catalysts are carefully controlled to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across various fields:

Medicinal Chemistry

- Androgen Receptor Modulation : N-(2-cyanophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been identified as a potent modulator of androgen receptors (AR), making it a candidate for treating AR-dependent cancers, such as prostate cancer. Its diastereomers have shown comparable efficacy in inhibiting cancer cell proliferation by antagonizing AR signaling pathways .

Biological Research

- Enzyme Inhibition : The compound serves as a probe for studying enzyme mechanisms. Its ability to inhibit specific biological pathways makes it valuable in exploring metabolic processes and drug interactions .

Pharmacological Studies

- Therapeutic Potential : Ongoing research is evaluating its potential as a therapeutic agent for various diseases, including inflammatory conditions and cancer. The compound's interaction with biological targets is being studied to understand its pharmacodynamics and pharmacokinetics better .

Material Science

- Development of New Materials : this compound is also being explored for its utility in developing advanced materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The presence of the cyano group and the pyrazole ring allows for strong interactions with the target, enhancing its efficacy .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Key Observations :

- Trifluoromethyl (-CF₃) : Compounds like and leverage -CF₃ for metabolic stability and enhanced lipophilicity, whereas the target compound’s -CN group offers similar electron withdrawal but with a smaller steric footprint.

- Aromatic diversity: The 3-pyridylmethyl group in introduces hydrogen-bonding capability, contrasting with the purely hydrophobic 2-cyanophenyl in the target compound.

Physicochemical Properties

| Property | Target Compound | Analog | Analog |

|---|---|---|---|

| LogP (estimated) | ~2.1 | ~3.5 | ~4.0 |

| Water solubility | Moderate (amide polarity) | Low (high -CF₃) | Very low (lipophilic) |

| Hydrogen bond donors | 1 | 1 | 1 |

Implications :

- The target compound’s moderate logP and solubility balance lipophilicity and bioavailability, whereas analogs with -CF₃ or multiple chloro groups prioritize membrane permeability .

Biological Activity

N-(2-cyanophenyl)-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a cyano group and a carboxamide functional group, which contribute to its biological activity. The presence of the cyano group enhances the compound's ability to interact with biological targets, including enzymes and receptors.

This compound primarily functions as an enzyme inhibitor . It binds to the active sites of specific enzymes, modulating their activity and influencing various biological pathways. The interactions are facilitated by the unique structural features of the compound, which allow for strong binding affinities with target proteins.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties . This compound has been investigated for its efficacy against various bacterial strains, showing potential as an antibacterial agent.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity in several studies. It appears to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. In vitro studies have reported IC50 values indicating potent inhibition of COX-2 compared to standard anti-inflammatory drugs .

Anticancer Potential

This compound has been evaluated for its anticancer properties . In vitro assays using various cancer cell lines have shown that the compound can reduce cell viability significantly. For instance, studies involving triple-negative breast cancer cells indicated a decrease in viability by over 50% at specific concentrations .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study conducted on this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anti-inflammatory Research : In a carrageenan-induced paw edema model, the compound exhibited significant reduction in swelling compared to control groups, indicating its potential as a therapeutic agent for inflammatory conditions.

- Cancer Research : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in reduced tumor size and improved survival rates in mice bearing aggressive tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.